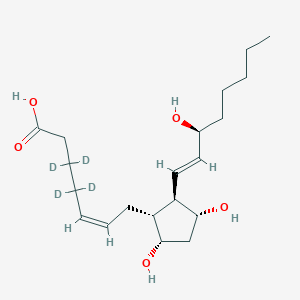

Dinoprost-d4

Beschreibung

Eigenschaften

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1/i5D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGPLTODNUVGFL-MKIWGZNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCCCC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34210-11-2 | |

| Record name | Prostaglandin F2α-3,3,4,4-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34210-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

What is Dinoprost-d4 and its chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinoprost-d4, a deuterated analog of Dinoprost (Prostaglandin F2α, PGF2α), serves as a critical internal standard for the accurate quantification of PGF2α in various biological matrices. Its isotopic labeling ensures that it co-elutes with the endogenous analyte during chromatographic separation and exhibits similar ionization efficiency in mass spectrometry, while its distinct mass allows for precise differentiation. This technical guide provides an in-depth overview of the chemical properties, synthesis, analytical methodologies, and biological significance of this compound, tailored for professionals in research and drug development.

Chemical Properties

This compound is a stable, isotopically labeled form of PGF2α, a naturally occurring prostaglandin with potent biological activities. The incorporation of four deuterium atoms at the 3, 3', 4, and 4' positions of the molecule increases its molecular weight, facilitating its use as an internal standard in mass spectrometry-based assays.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | Prostaglandin F2α-d4 | [1] |

| Synonyms | PGF2α-d4, (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic-3,3,4,4-d4 acid | [1][2] |

| CAS Number | 34210-11-2 | [3] |

| Molecular Formula | C₂₀H₃₀D₄O₅ | [3] |

| Molecular Weight | 358.51 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [1] |

| Storage Conditions | Solution at -20°C for up to 2 years | [3] |

Table 2: Solubility of Dinoprost (PGF2α)

| Solvent | Solubility |

| Water | Soluble |

| Ethanol | Soluble |

| DMSO | Soluble |

| Dimethylformamide | Soluble |

Note: Solubility data is for the non-deuterated form, Dinoprost, and is expected to be comparable for this compound.

Synthesis

A plausible, though generalized, synthetic approach would start with a protected Corey lactone derivative, a common intermediate in prostaglandin synthesis. The α,β-unsaturated ketone moiety in a precursor could be subjected to a deuteration reaction. For example, a Michael addition using a deuterated nucleophile or a reduction using a deuterated reducing agent like sodium borodeuteride (NaBD₄) could introduce deuterium at the desired positions. Subsequent standard synthetic steps, including Wittig or Horner-Wadsworth-Emmons reactions to introduce the side chains and deprotection steps, would yield this compound.

Experimental Protocols

This compound is primarily used as an internal standard in quantitative analytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Solid-Phase Extraction (SPE) from Plasma

This protocol outlines a general procedure for the extraction of prostaglandins from a biological matrix like plasma.

-

Sample Pre-treatment: To 1 mL of plasma, add 50 µL of an antioxidant solution (e.g., 0.2% BHT in ethanol) and the internal standard, this compound, to a final concentration of 10 ng/mL. Acidify the sample to pH 3-4 with 1 M formic acid.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by sequentially washing with 3 mL of methanol and 3 mL of deionized water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

-

Washing: Wash the cartridge with 3 mL of deionized water followed by 3 mL of 15% methanol in water to remove polar interferences.

-

Elution: Elute the prostaglandins, including this compound, with 2 mL of methyl formate or ethyl acetate.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Analytical Method: UHPLC-MS/MS Quantification

This method provides a framework for the quantification of PGF2α using this compound as an internal standard.[6]

-

Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 20% to 80% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Negative ESI.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

PGF2α: m/z 353.2 → 193.1

-

This compound: m/z 357.2 → 197.1

-

-

Collision Energy and other MS parameters: Optimized for the specific instrument.

-

Table 3: Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of test results to the true value. | Recovery of 85-115% |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative standard deviation (RSD) ≤ 15% |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10 |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte and internal standard. |

Biological Role and Signaling Pathways

This compound is functionally equivalent to its non-deuterated counterpart, PGF2α, and is expected to interact with the same biological targets. PGF2α exerts its effects by binding to the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). The activation of the FP receptor initiates a cascade of intracellular signaling events.

The primary signaling pathway involves the coupling of the FP receptor to Gαq, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This increase in intracellular calcium and activation of PKC leads to various cellular responses, including smooth muscle contraction.

Furthermore, PGF2α signaling can also involve the activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which can influence gene expression and cell proliferation.

Metabolism

The metabolism of this compound is presumed to be identical to that of Dinoprost. The primary metabolic pathway for PGF2α is enzymatic dehydrogenation of the 15-hydroxyl group to form 15-keto-PGF2α, which is a much less biologically active metabolite. This reaction is catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Further metabolism can occur through beta-oxidation and omega-oxidation of the side chains. Due to the kinetic isotope effect, the rate of metabolism of this compound may be slightly slower than that of Dinoprost, although this is generally not significant for its use as an internal standard.[7]

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of endogenous PGF2α. Its well-defined chemical properties and predictable behavior in analytical systems make it an ideal internal standard. A thorough understanding of its synthesis, analytical methodologies, and the biological pathways of its non-deuterated analog is crucial for its effective application in research and drug development. This guide provides a comprehensive overview of these aspects to support the scientific community in their endeavors.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Dinoprost | C20H34O5 | CID 5280363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Dinoprost-d4: A Technical Guide to its Structure, Isotopic Labeling, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Dinoprost-d4, a deuterated analog of the physiologically active prostaglandin F2α (PGF2α). This document details its chemical structure, isotopic labeling, and its critical role as an internal standard in quantitative analytical methodologies. Experimental protocols for its analysis and a summary of the signaling pathway of its non-labeled counterpart, Dinoprost, are also provided.

Chemical Structure and Isotopic Labeling

This compound is a synthetically modified version of Dinoprost (PGF2α) where four hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic labeling is crucial for its use as an internal standard in mass spectrometry-based quantification assays, as it is chemically identical to the endogenous analyte but can be differentiated by its mass-to-charge ratio (m/z).

The systematic name for this compound is (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic-3,3,4,4-d4 acid. The four deuterium atoms are specifically located at the 3 and 4 positions of the heptenoic acid side chain.[1]

Chemical Structure of this compound:

A simplified representation highlighting the position of the deuterium atoms.

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₃₀D₄O₅ | [2] |

| Molecular Weight | 358.51 g/mol | [2] |

| CAS Number | 34210-11-2 | [1] |

| Appearance | Varies (often supplied in solution) | |

| Purity (Isotopic) | ≥98% deuterated forms (d₁-d₄) | [1] |

| Solubility | Soluble in Methanol, Ethanol, DMSO | [1] |

Synthesis of this compound

While specific, detailed proprietary synthesis methods for commercially available this compound are not publicly disclosed, a general synthetic workflow can be inferred from established prostaglandin synthesis routes and deuterium labeling techniques. The synthesis would typically involve the introduction of deuterium atoms at the desired positions of a prostaglandin precursor.

A plausible synthetic approach involves the following conceptual steps:

Key Stages of Synthesis:

-

Starting Material: The synthesis would likely begin with a well-established prostaglandin precursor, such as a derivative of the Corey lactone.

-

Deuterium Labeling: The four deuterium atoms would be introduced at the C3 and C4 positions of the carboxylic acid side chain. This could be achieved through various organic chemistry reactions, such as the reduction of a suitable precursor with a deuterium source.

-

Side-Chain Elaboration: The remaining functional groups and side chains of the Dinoprost molecule would be constructed using standard synthetic methodologies for prostaglandins.

-

Purification: The final product, this compound, would be purified using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) to ensure high chemical and isotopic purity.

-

Characterization: The structure and isotopic enrichment of the final compound would be confirmed using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

This compound is primarily used as an internal standard for the accurate quantification of Dinoprost (PGF2α) in biological matrices. Below are representative protocols for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantification of Dinoprost in Biological Samples using LC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of Dinoprost from plasma samples.

Materials:

-

This compound internal standard solution (concentration to be optimized)

-

Human plasma

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Solid Phase Extraction (SPE) cartridges

-

LC-MS/MS system

Experimental Workflow:

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma, add a known amount of this compound internal standard solution.

-

Precipitate proteins by adding 400 µL of ice-cold methanol. Vortex and centrifuge to pellet the proteins.

-

Load the supernatant onto a pre-conditioned SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the prostaglandins with an appropriate solvent (e.g., ethyl acetate).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase.[3][4]

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly employed.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection.

-

MRM Transitions:

-

Dinoprost: The precursor ion [M-H]⁻ at m/z 353.2 is fragmented to a specific product ion.

-

This compound: The precursor ion [M-H]⁻ at m/z 357.2 is fragmented to its corresponding product ion.[5]

-

-

-

-

Quantification:

-

A calibration curve is constructed by plotting the ratio of the peak area of Dinoprost to the peak area of this compound against the concentration of Dinoprost standards.

-

The concentration of Dinoprost in the unknown samples is then determined from this calibration curve.

-

Analysis of Dinoprost by GC-MS

For GC-MS analysis, prostaglandins require derivatization to increase their volatility and thermal stability.

Materials:

-

This compound internal standard

-

Derivatization agents (e.g., a silylating agent like BSTFA)

-

Solvents (e.g., ethyl acetate, hexane)

-

GC-MS system

Experimental Workflow:

Procedure:

-

Sample Extraction: Follow a similar extraction procedure as described for LC-MS/MS to isolate the prostaglandins from the biological matrix.

-

Derivatization:

-

After evaporation of the extraction solvent, add the derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to the dried extract.

-

Heat the sample to facilitate the reaction and form the trimethylsilyl (TMS) derivatives of the prostaglandins.[6]

-

-

GC-MS Analysis:

-

Gas Chromatography:

-

Column: A capillary column suitable for the analysis of derivatized steroids and prostaglandins.

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to separate the derivatized compounds.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) or chemical ionization (CI).

-

Detection: Selected Ion Monitoring (SIM) is used to monitor the characteristic ions of the derivatized Dinoprost and this compound.

-

-

Signaling Pathway of Dinoprost (PGF2α)

Dinoprost exerts its biological effects by binding to the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). Activation of the FP receptor initiates a downstream signaling cascade that leads to various physiological responses, including smooth muscle contraction.

Pathway Description:

-

Receptor Binding: Dinoprost binds to and activates the FP receptor on the cell surface.

-

G-Protein Activation: This activation leads to the coupling and activation of the Gq/11 class of G-proteins.

-

Phospholipase C Activation: The activated G-protein stimulates the enzyme Phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

Protein Kinase C Activation: DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).

-

Physiological Response: The elevated intracellular calcium levels and the activation of PKC lead to a cascade of downstream events, ultimately resulting in the characteristic physiological responses to PGF2α, such as the contraction of smooth muscle cells.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development and clinical diagnostics. Its well-defined structure and isotopic labeling allow for the highly accurate and precise quantification of endogenous Dinoprost (PGF2α). The experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for the effective application of this compound in a research setting.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.rndsystems.com [resources.rndsystems.com]

- 5. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Comparative Analysis of Dinoprost-d4 and Dinoprost (PGF2α)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the comparative analysis of Dinoprost (Prostaglandin F2α, PGF2α) and its deuterated isotopologue, Dinoprost-d4. While this compound is primarily utilized as an internal standard for analytical quantification, this document outlines the core experimental protocols and theoretical considerations for evaluating its potential as a therapeutic agent with modified pharmacokinetic and pharmacodynamic properties.[1][2][3]

Introduction: Deuteration and the Kinetic Isotope Effect

Dinoprost, or PGF2α, is a naturally occurring prostaglandin that mediates a range of physiological effects by binding to the Prostaglandin F2α (FP) receptor.[4][5] It is used clinically to induce labor and as an abortifacient.[4] this compound is a synthetic version of Dinoprost where four hydrogen atoms have been replaced with deuterium, a stable, heavier isotope of hydrogen.[2]

This isotopic substitution can give rise to the Deuterium Kinetic Isotope Effect (DKIE) . The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond.[6] Consequently, enzymatic reactions that involve the cleavage of a C-H bond—a common step in drug metabolism—can be significantly slower when a C-D bond is present at that position.[7][8] This can lead to:

-

Increased Metabolic Stability: A reduced rate of metabolism can prolong the drug's half-life.[6][7]

-

Altered Metabolite Profile: Slower metabolism at one site may lead to "metabolic shunting," where the drug is metabolized through alternative pathways, potentially reducing the formation of toxic metabolites.[6][8]

-

Enhanced Bioavailability: Reduced first-pass metabolism can increase the overall exposure of the drug in the body.

This guide details the experimental workflows to quantify these potential differences between Dinoprost and this compound.

PGF2α (FP) Receptor Signaling Pathway

Dinoprost exerts its effects by activating the FP receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated upon agonist binding is through the Gαq subunit.[9] This activation leads to a cascade of intracellular events culminating in physiological responses such as smooth muscle contraction.[5][10] The key steps in this pathway are illustrated below.

Experimental Protocols and Data Presentation

A systematic comparison requires quantitative assessment of receptor binding, functional potency, and metabolic stability.

Comparative Bioactivity Assessment

A. Receptor Binding Affinity Assay

This experiment determines the affinity of Dinoprost and this compound for the FP receptor using a competitive binding assay.

-

Objective: To determine the equilibrium dissociation constant (Ki) for each compound.

-

Methodology:

-

Preparation of Membranes: Culture HEK293 cells stably expressing the human FP receptor. Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Assay Setup: In a 96-well plate, add a constant concentration of a radiolabeled prostaglandin (e.g., [³H]-PGF2α) to each well.

-

Competition: Add increasing concentrations of unlabeled competitor (either Dinoprost or this compound) to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled PGF2α).

-

Incubation: Incubate the plates at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

-

Separation: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Quantification: Wash the filters, and measure the radioactivity retained on each filter using liquid scintillation counting.

-

Data Analysis: Calculate the specific binding at each competitor concentration. Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Table 1: Hypothetical Receptor Binding Affinity Data

| Compound | IC50 (nM) | Ki (nM) |

|---|---|---|

| Dinoprost (PGF2α) | 12.5 | 5.8 |

| this compound | 11.8 | 5.5 |

B. Functional Potency Assay (Calcium Mobilization)

This cell-based assay measures the ability of each compound to activate the FP receptor and trigger a downstream signaling event (calcium release).[11][12]

-

Objective: To determine the half-maximal effective concentration (EC50) for each compound.

-

Methodology:

-

Cell Culture: Seed HEK293 cells expressing the FP receptor into a black, clear-bottom 96-well plate and culture overnight.[13]

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer, often containing probenecid to prevent dye leakage. Incubate for approximately 1 hour at 37°C.[11]

-

Compound Preparation: Prepare serial dilutions of Dinoprost and this compound in an appropriate assay buffer.

-

Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. Add the compound dilutions to the cells and immediately begin kinetic measurement of fluorescence intensity over time (typically 2-3 minutes).[12][13]

-

Data Analysis: Determine the peak fluorescence response for each concentration. Plot the peak response against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Table 2: Hypothetical Functional Potency Data

| Compound | EC50 (nM) |

|---|---|

| Dinoprost (PGF2α) | 25.2 |

| this compound | 24.5 |

Comparative Metabolic Stability Assessment

This experiment evaluates the rate at which the compounds are metabolized by liver enzymes, providing a direct measure of the kinetic isotope effect.

-

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of each compound in human liver microsomes.

-

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (HLMs) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).[14][15]

-

Incubation: Pre-warm the HLM suspension to 37°C. Initiate the metabolic reaction by adding a low concentration (e.g., 1 µM) of either Dinoprost or this compound.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins.

-

Quantification: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear portion of this curve corresponds to the elimination rate constant (k). Calculate the in vitro half-life as t½ = 0.693 / k. Calculate intrinsic clearance (CLint) from the half-life and incubation parameters.

-

Table 3: Hypothetical Metabolic Stability Data

| Compound | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) |

|---|---|---|

| Dinoprost (PGF2α) | 8.5 | 120.5 |

| this compound | 25.5 | 40.2 |

Overall Experimental Workflow

The logical progression of experiments to compare a deuterated drug candidate against its parent compound is crucial for efficient drug development. The workflow begins with confirming the biological target engagement and potency before moving to the more resource-intensive pharmacokinetic assessments.

Conclusion

This guide provides the essential methodologies for a comprehensive comparison of this compound and Dinoprost. The primary expected difference lies in metabolic stability due to the kinetic isotope effect. By following the outlined protocols for receptor binding, functional potency, and in vitro metabolism, researchers can generate the quantitative data necessary to evaluate whether the deuteration of Dinoprost translates into a potentially improved therapeutic profile. While this compound's current role is primarily as an analytical tool, this framework establishes the scientific basis for its investigation as a novel drug candidate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]

- 5. What are PGF2α agonists and how do they work? [synapse.patsnap.com]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. researchgate.net [researchgate.net]

- 9. repository.arizona.edu [repository.arizona.edu]

- 10. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 12. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 13. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. admescope.com [admescope.com]

Synthesis and Purification of Dinoprost-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of Dinoprost-d4. This compound, a deuterated analog of Dinoprost (Prostaglandin F2α), serves as a crucial internal standard in quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. The incorporation of stable isotopes like deuterium offers a reliable means to correct for analyte loss during sample preparation and variations in instrument response, ensuring accurate quantification of endogenous Dinoprost.

Synthesis of this compound

The total synthesis of this compound can be approached by adapting established synthetic routes for Dinoprost, with the strategic introduction of deuterium atoms at the 3 and 4 positions of the cyclopentane core. A common and versatile strategy for prostaglandin synthesis involves the use of the Corey lactone as a key intermediate.

Synthetic Strategy Overview

The synthesis commences with the preparation of a deuterated Corey lactone intermediate, followed by the introduction of the α- and ω-side chains through a series of stereocontrolled reactions. A plausible synthetic workflow is outlined below.

Experimental Protocols

1.2.1. Synthesis of Deuterated Corey Lactone

A one-pot synthesis of the Corey lactone has been reported with a yield of approximately 50%[1]. This can be adapted to introduce deuterium.

-

Reaction: An asymmetric domino Michael/Michael reaction of a suitable ketone and α,β-enal, followed by reduction and lactonization.

-

Deuteration Strategy: Deuterium can be introduced during the reduction of the ketone intermediate using a deuterated reducing agent, such as sodium borodeuteride (NaBD4). This would result in the incorporation of deuterium at the carbon atom that will become C-3 in the final Dinoprost structure. Further deuteration at the adjacent C-4 position can be achieved through base-catalyzed exchange in a deuterated solvent (e.g., D2O) prior to lactonization.

-

Key Reagents: Organocatalyst (e.g., diphenylprolinol silyl ether), deuterated reducing agent (e.g., NaBD4), deuterated solvent (e.g., D2O).

-

Procedure:

-

Combine the starting ketone and α,β-enal in a suitable solvent with the organocatalyst.

-

After completion of the domino reaction, introduce the deuterated reducing agent at low temperature.

-

Quench the reaction and perform a work-up.

-

Subject the intermediate to base-catalyzed exchange in a deuterated solvent to introduce the second deuterium atom.

-

Induce lactonization under appropriate conditions to yield the deuterated Corey lactone.

-

1.2.2. Elaboration to this compound

The conversion of the deuterated Corey lactone to this compound follows established procedures for prostaglandin synthesis[2][3].

-

Protection: The hydroxyl groups of the Corey lactone are protected with suitable protecting groups (e.g., p-phenylbenzoyl).

-

Lactone Reduction: The protected lactone is reduced to the corresponding lactol using a reducing agent like diisobutylaluminum hydride (DIBAL-H).

-

Wittig Reaction (α-chain): The lactol is reacted with a phosphorus ylide to introduce the α-side chain.

-

Horner-Wadsworth-Emmons Reaction (ω-chain): The ω-side chain is introduced via a Horner-Wadsworth-Emmons reaction with an appropriate phosphonate reagent.

-

Deprotection: The protecting groups are removed under mild conditions to yield this compound.

| Step | Reaction | Key Reagents | Typical Yield |

| 1 | Deuterated Corey Lactone Synthesis | Organocatalyst, NaBD4, D2O | ~50%[1] |

| 2 | Hydroxyl Group Protection | p-Phenylbenzoyl chloride, pyridine | >90% |

| 3 | Lactone to Lactol Reduction | DIBAL-H | ~80-90% |

| 4 | Wittig Reaction (α-chain) | (4-carboxybutyl)triphenylphosphonium bromide, base | ~60-70% |

| 5 | Horner-Wadsworth-Emmons (ω-chain) | Dimethyl (2-oxoheptyl)phosphonate, base | ~70-80% |

| 6 | Deprotection | K2CO3, Methanol | >90% |

Purification of this compound

The crude this compound obtained from the synthesis requires purification to remove unreacted starting materials, byproducts, and stereoisomers. High-performance liquid chromatography (HPLC) is the method of choice for the purification of prostaglandins.

Purification Strategy

A multi-step purification strategy may be necessary, often involving an initial flash chromatography step followed by preparative reverse-phase HPLC.

Experimental Protocol: Preparative HPLC

-

Column: A C18 reverse-phase column is commonly used for prostaglandin purification[4][5][6].

-

Mobile Phase: A gradient of acetonitrile in water, often with a small amount of an acid modifier like formic acid or acetic acid to improve peak shape[4][5].

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for prostaglandins which lack a strong chromophore.

-

Procedure:

-

Dissolve the semi-pure this compound in a small volume of the initial mobile phase.

-

Inject the sample onto the preparative HPLC system.

-

Elute the compound using a suitable gradient program.

-

Collect fractions corresponding to the this compound peak.

-

Pool the pure fractions and remove the solvent under reduced pressure.

-

| Parameter | Recommended Condition |

| Column | C18 reverse-phase, 10 µm particle size, 250 x 20 mm |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 30-70% B over 30 minutes |

| Flow Rate | 10-20 mL/min |

| Detection | UV at 210 nm |

Analytical Characterization

The identity, purity, and isotopic enrichment of the synthesized this compound must be confirmed using appropriate analytical techniques.

Mass Spectrometry

Mass spectrometry is essential for confirming the molecular weight and isotopic incorporation.

-

Technique: Electrospray ionization (ESI) in negative ion mode is typically used for prostaglandins[7][8].

-

Expected Mass: The monoisotopic mass of Dinoprost is 354.2406 g/mol . For this compound, the expected monoisotopic mass would be approximately 358.2657 g/mol .

-

Tandem MS (MS/MS): Fragmentation analysis can confirm the structure. For Dinoprost, a precursor ion of m/z 353.2 [M-H]- is often selected, with characteristic product ions observed[7]. For this compound, the precursor ion would be m/z 357.2.

| Parameter | Value |

| Ionization Mode | ESI Negative |

| Precursor Ion (Dinoprost) | m/z 353.2[7] |

| Precursor Ion (this compound) | m/z 357.2 |

| Collision Energy | 20-40 eV (instrument dependent) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the position of the deuterium labels.

-

1H NMR: The proton NMR spectrum of this compound is expected to be similar to that of Dinoprost, but with the absence of signals corresponding to the protons at the C-3 and C-4 positions.

-

13C NMR: The carbon NMR spectrum will show characteristic shifts for the 20 carbon atoms of the Dinoprost skeleton. The signals for the deuterated carbons (C-3 and C-4) may be broadened or show a characteristic triplet fine structure due to C-D coupling.

-

Reference Data: The 1H and 13C NMR data for the related Corey lactone diol have been reported (1H NMR (400MHz, Chloroform-d) δ 4.93, 4.19, 3.75, 3.63, 2.81, 2.68–2.56, 2.53, 2.43, 2.10–1.94 ppm; 13C NMR (100MHz, DMSO-d6) δ 177.36, 83.85, 72.81, 61.19, 56.10, 40.26, 39.37, 35.47 ppm)[9]. A 2D NMR spectrum of Dinoprostone (PGE2) is also available for comparison[10].

Application as an Internal Standard

This compound is primarily used as an internal standard for the quantification of Dinoprost in biological matrices by LC-MS/MS.

Workflow for Quantitative Analysis

Dinoprost Signaling Pathway

Dinoprost exerts its biological effects by binding to the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor.

This guide provides a framework for the synthesis, purification, and analysis of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available instrumentation.

References

- 1. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]

- 3. Prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Separation of Dinoprostone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. Separation and quantification of prostaglandins E1 and E2 as their panacyl derivatives using reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Dinoprost | C20H34O5 | CID 5280363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN113480506A - Preparation method of corey lactone diol - Google Patents [patents.google.com]

- 10. go.drugbank.com [go.drugbank.com]

A Technical Guide to the Mechanism and Application of Dinoprost-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Principle of Isotope Dilution

In the field of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), achieving high accuracy and precision is paramount. The inherent variability in sample preparation, chromatographic separation, and mass spectrometric detection can introduce significant error. To counteract these variables, a robust internal standard (IS) is employed. The most effective type of internal standard is a stable isotope-labeled (SIL) version of the analyte, which forms the basis of the isotope dilution method.[1][2]

Dinoprost, the pharmaceutical term for the naturally occurring Prostaglandin F2α (PGF2α), is a potent bioactive lipid involved in various physiological processes.[3][4] Dinoprost-d4 is the deuterated form of Dinoprost, containing four deuterium atoms in place of hydrogen atoms.[5][6] This subtle alteration in mass, without a significant change in chemical properties, makes this compound the ideal internal standard for the accurate quantification of Dinoprost in complex biological matrices.[1] This guide provides a detailed overview of the mechanism of action of this compound as an internal standard, its quantitative parameters, typical experimental protocols, and the physiological signaling pathway of its non-labeled counterpart, Dinoprost.

Mechanism of Action as an Internal Standard

The utility of this compound as an internal standard is rooted in its ability to mimic the behavior of the analyte, Dinoprost, throughout the entire analytical workflow.[7] A known, fixed concentration of this compound is added to every sample, calibrator, and quality control sample at the earliest stage of processing.[8]

The core mechanism relies on two key properties:

-

Physicochemical Equivalence: Because deuterium is a stable isotope of hydrogen, this compound is chemically and physically almost identical to Dinoprost. This ensures they exhibit nearly identical behavior during extraction, chromatography, and ionization. Any loss of the analyte during sample preparation will be matched by a proportional loss of the internal standard.[1]

-

Mass Differentiation: Despite their chemical similarity, the four deuterium atoms give this compound a higher molecular weight (approximately 4 Daltons more) than Dinoprost.[9] This mass difference is easily resolved by a mass spectrometer, allowing the instrument to detect and measure both compounds simultaneously and independently.

By measuring the ratio of the mass spectrometer's response for the analyte (Dinoprost) to the response for the internal standard (this compound), the system corrects for variations. This ratio is used to construct the calibration curve and calculate the concentration of Dinoprost in unknown samples, thereby ensuring high precision and accuracy.[8]

References

- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.cn [medchemexpress.cn]

- 7. biopharmaservices.com [biopharmaservices.com]

- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

A Technical Guide to Dinoprost-d4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dinoprost-d4, a deuterated analog of the naturally occurring Prostaglandin F2α (PGF2α). This compound serves as a critical internal standard for the accurate quantification of Dinoprost and other related prostaglandins in various biological matrices. This document outlines the commercial availability, technical specifications, key applications, and relevant experimental protocols for researchers utilizing this stable isotope-labeled compound.

Commercial Suppliers and Technical Specifications

This compound is available from several reputable suppliers of research chemicals. The following tables summarize the key quantitative data for their products, facilitating an easy comparison for procurement.

Table 1: General Specifications of Commercially Available this compound

| Supplier | Catalog Number | Purity | Isotopic Enrichment | Formulation |

| MedChemExpress | HY-12956S | 99.9% | Not Specified | Solution in Methyl Acetate |

| Cayman Chemical | 316010 | ≥99% deuterated forms (d1-d4) | ≥99% deuterated forms (d1-d4) | 100 µg/ml solution in methyl acetate |

| Alfa Chemistry | ACM34210112-1 | ≥99.0% | Not Specified | Colorless to light yellow liquid |

Table 2: Physical and Chemical Properties

| Property | Value |

| Chemical Name | Prostaglandin F2α-d4 |

| Synonyms | PGF2α-d4, this compound |

| Molecular Formula | C₂₀H₃₀D₄O₅ |

| Molecular Weight | 358.5 g/mol |

| CAS Number | 34210-11-2 |

| Storage | Solution at -20°C for up to 2 years[1] |

Mechanism of Action and Signaling Pathway

Dinoprost, and by extension its deuterated form, is a potent agonist of the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[2][3] The activation of the FP receptor by Dinoprost initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2][4] These events lead to various cellular responses, including smooth muscle contraction.[5]

Furthermore, PGF2α has been shown to transactivate the epidermal growth factor receptor (EGFR) and trigger the MAPK signaling pathway, promoting cell proliferation in certain contexts.[4] In some cells, the FP receptor can also couple to G12/G13 to activate the Rho family of GTPases.

Below is a diagram illustrating the primary signaling pathway of Dinoprost.

Application in Quantitative Analysis: A Detailed Experimental Protocol

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of endogenous prostaglandins. Its similar chemical properties to the analyte ensure comparable extraction efficiency and ionization response, while its mass difference allows for distinct detection.

Experimental Protocol: Quantification of Prostaglandins in Biological Fluids

This protocol is a representative example for the analysis of prostaglandins in cell culture supernatants.[6]

1. Sample Preparation:

-

To a 500 µL aliquot of the biological sample (e.g., cell culture supernatant), add 20 µL of this compound internal standard solution (e.g., 100 ng/mL).

-

Add 40 µL of 1 M citric acid to acidify the sample and 5 µL of 10% butylated hydroxytoluene (BHT) to prevent auto-oxidation.[6]

-

Perform liquid-liquid extraction by adding 2 mL of a hexane/ethyl acetate (1:1, v/v) solution.

-

Vortex the mixture for 1 minute and then centrifuge to separate the phases.

-

Collect the upper organic phase. Repeat the extraction twice more.

-

Combine the organic phases and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 200 µL of a suitable solvent (e.g., methanol/10 mM ammonium acetate buffer, pH 8.5, 1:3, v/v) for LC-MS/MS analysis.[6]

2. Chromatographic Conditions:

-

LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient to separate the prostaglandins of interest. For example, a linear gradient from 35% B to 95% B over 10 minutes.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5.0 µL.

-

Column Temperature: 40°C.

3. Mass Spectrometric Parameters:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Dinoprost (Analyte): m/z 353.2 -> 193.1

-

This compound (Internal Standard): m/z 357.2 -> 197.1

-

-

Source Parameters: Optimized for the specific instrument, including drying gas temperature (e.g., 230°C), gas flow, nebulizer pressure, and capillary voltage.

Workflow for Prostaglandin Quantification

The following diagram illustrates the logical workflow for the quantitative analysis of prostaglandins using this compound as an internal standard.

Synthesis Overview

The synthesis of Dinoprost typically involves a multi-step process starting from commercially available precursors. A common strategy employs the Corey lactone as a key intermediate.[7] The introduction of the deuterium labels to create this compound is achieved by using deuterated reagents at the appropriate step in the synthesis. While specific, proprietary methods for deuteration are employed by each manufacturer, the general principle involves the use of a deuterated starting material or a deuterating agent during the formation of the molecule. For example, the synthesis of other deuterated prostaglandins has involved the use of deuterated precursors like L-Alanine-2,3,3,3-d4.[7] A green synthesis method for Dinoprostone (PGE2), a related prostaglandin, involves the oxidation of PGF2α.[6][8]

Conclusion

This compound is an indispensable tool for researchers in various fields, including pharmacology, biochemistry, and clinical chemistry. Its use as an internal standard ensures the accuracy and reliability of quantitative studies of prostaglandins. This guide provides a comprehensive overview of its commercial availability, technical specifications, mechanism of action, and a detailed protocol for its primary application. By understanding these core aspects, researchers can effectively incorporate this compound into their experimental designs to achieve robust and reproducible results.

References

- 1. uab.edu [uab.edu]

- 2. Prostaglandin F2α regulates the expression of uterine activation proteins via multiple signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are PGF2α agonists and how do they work? [synapse.patsnap.com]

- 6. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. CN103373947A - Green synthesis method for dinoprostone (prostaglandin PGE2) - Google Patents [patents.google.com]

Decoding Dinoprost-d4: A Technical Guide to Interpreting its Certificate of Analysis

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated standard like Dinoprost-d4 is a critical document. It provides the necessary assurance of identity, purity, and quality, which are paramount for the accuracy and reproducibility of experimental results. This in-depth guide will navigate the core components of a this compound CoA, detailing the significance of each quantitative measure and the experimental protocols used to determine them. This compound, a deuterated analog of Prostaglandin F2α, is primarily utilized as an internal standard in mass spectrometry-based quantification of its non-deuterated counterpart.

Understanding the Quantitative Data

A typical Certificate of Analysis for this compound will present several key quantitative specifications. These are crucial for assessing the suitability of the standard for its intended analytical application. The data is often presented in a format that allows for a quick assessment of the material's quality.

| Parameter | Specification | Typical Value | Significance for Researchers |

| Chemical Purity | Minimum percentage of the desired compound. | ≥98% | Ensures that the vast majority of the material is this compound, minimizing interference from impurities in analytical assays. |

| Deuterium Incorporation | Percentage of molecules containing deuterium atoms. | ≥99% (d1-d4) | A high level of deuterium incorporation is essential for its function as an internal standard, providing a distinct mass shift from the endogenous analyte. |

| Isotopic Purity (d0 content) | Maximum percentage of the non-deuterated form. | ≤1% | A low d0 value is critical to prevent cross-contribution to the analyte signal, which could lead to inaccurate quantification. |

| Concentration (if supplied in solution) | The amount of this compound per unit volume of solvent. | e.g., 100 µg/mL | Provides a known starting concentration for preparing calibration curves and spiking samples. |

Core Experimental Protocols

The quantitative data presented in a CoA is derived from rigorous analytical testing. Understanding the methodologies behind these tests is key to fully interpreting the results.

Identity Confirmation: Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound, verifying the presence of the four deuterium atoms.

Methodology:

-

Sample Preparation: The this compound standard is diluted in an appropriate solvent, such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is used. Electrospray ionization (ESI) is a common technique for LC-MS analysis of prostaglandins.

-

Analysis: The instrument measures the mass-to-charge ratio (m/z) of the ionized this compound molecules. The expected molecular weight for this compound (C₂₀H₃₀D₄O₅) is approximately 358.5 g/mol . The observed mass spectrum should show a prominent peak corresponding to this mass, confirming the identity and the incorporation of the deuterium labels.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of the this compound sample by separating it from any non-deuterated or other impurities.

Methodology:

-

Sample Preparation: A known concentration of the this compound standard is prepared in a suitable solvent.

-

Instrumentation: An HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column) and a detector (commonly a UV detector or a mass spectrometer) is used.

-

Chromatographic Conditions: A mobile phase gradient, typically consisting of a mixture of an aqueous solvent (like water with a small amount of acid, e.g., formic acid) and an organic solvent (like acetonitrile or methanol), is employed to separate the components of the sample.

-

Analysis: The sample is injected into the HPLC system. As the mobile phase flows through the column, different components of the sample travel at different speeds and are separated. The detector measures the signal of each component as it elutes from the column. The purity is calculated by dividing the area of the main this compound peak by the total area of all peaks in the chromatogram.

Isotopic Purity and Deuterium Incorporation: Mass Spectrometry (MS)

Objective: To quantify the distribution of deuterated forms (d1, d2, d3, d4) and the amount of non-deuterated (d0) Dinoprost.

Methodology:

-

Instrumentation: A high-resolution mass spectrometer is typically used for this analysis to resolve the small mass differences between the different isotopic forms.

-

Analysis: The mass spectrum of the this compound sample is closely examined. The relative intensities of the peaks corresponding to the d0, d1, d2, d3, and d4 forms are measured. The deuterium incorporation is calculated as the percentage of the sum of the intensities of the deuterated forms (d1-d4) relative to the total intensity of all forms (d0-d4). The isotopic purity is often reported as the percentage of the d0 form.

Visualizing Workflows and Pathways

To further aid in the understanding of the interpretation process and the biological context of Dinoprost, the following diagrams are provided.

Dinoprost is the synthetic form of Prostaglandin F2α (PGF2α). Understanding its signaling pathway is crucial for researchers working with this compound.

By thoroughly understanding and critically evaluating the Certificate of Analysis, researchers can ensure the quality and reliability of their deuterated standards, leading to more accurate and reproducible scientific outcomes.

The Kinetic Advantage: A Technical Guide to the Safety and Handling of Deuterated Prostaglandins

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles, safety considerations, and handling procedures for deuterated prostaglandins. The strategic replacement of hydrogen with deuterium, a stable isotope, offers a significant advantage in modulating the metabolic stability and pharmacokinetic profile of these potent lipid mediators. By leveraging the kinetic isotope effect (KIE), researchers can develop longer-lasting and potentially more effective prostaglandin-based therapeutics.

Introduction: The Rationale for Deuterating Prostaglandins

Prostaglandins are a class of bioactive lipids derived from arachidonic acid that play crucial roles in a vast array of physiological and pathological processes, including inflammation, pain, and cardiovascular homeostasis.[1] However, their therapeutic potential is often limited by their rapid metabolism and short biological half-life.[2]

Deuteration, the substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D), is a powerful strategy to overcome this limitation. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength makes the C-D bond more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, which are often responsible for prostaglandin metabolism.[3] This phenomenon, known as the kinetic isotope effect, can significantly slow down the rate of drug metabolism.[4]

The primary advantages of deuterating prostaglandins include:

-

Extended Half-Life: Reduced metabolic clearance leads to a longer duration of action.[4]

-

Increased Drug Exposure: Slower metabolism can result in higher peak plasma concentrations (Cmax) and greater total drug exposure (AUC).[5][6]

-

Improved Safety Profile: By slowing metabolism, deuteration can minimize the formation of potentially toxic metabolites.[4]

-

Reduced Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient compliance.[3]

Deutetrabenazine, an FDA-approved treatment for chorea associated with Huntington's disease, serves as a prime example of a successful deuterated drug, demonstrating a more favorable pharmacokinetic profile than its non-deuterated counterpart, tetrabenazine.[4]

Safety and Handling of Deuterated Prostaglandins

While deuteration significantly alters the metabolic fate of prostaglandins, it does not substantially change their fundamental chemical properties or inherent biological activity in a way that necessitates different handling procedures from their parent compounds. Therefore, the safety precautions for deuterated prostaglandins should be considered the same as for their non-deuterated analogs.

2.1 General Safety Precautions

Prostaglandins are potent biological molecules and should be handled with care. Many are known to be irritants and may have reproductive effects.[7][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling prostaglandin compounds.[2]

-

Ventilation: Handle powdered forms of prostaglandins in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7]

-

Exposure Risks: Avoid contact with skin and eyes.[7] Pregnant individuals should take extra precautions to avoid exposure, as some prostaglandins can induce labor.[7]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[7]

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes.[7]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.[7]

-

Ingestion: Wash out the mouth with water. Do NOT induce vomiting.[7]

-

In all cases of exposure, seek immediate medical attention.[7]

-

2.2 Storage and Stability

Proper storage is critical to maintain the chemical and isotopic integrity of deuterated prostaglandins.

-

Temperature: Solid forms of deuterated prostaglandins should be stored at -20°C or below.[9] Solutions are typically stored at -20°C or -80°C for long-term stability.[10] Always refer to the manufacturer's certificate of analysis for specific storage recommendations.

-

Protection from Light and Moisture: Many prostaglandins are sensitive to light.[2] Store compounds in light-protected vials. To prevent degradation and hydrogen-deuterium (H-D) exchange, store solids in a desiccator to protect from moisture.[9][11]

-

Solvents: When preparing solutions, use high-purity, aprotic, or deuterated solvents (e.g., acetonitrile, methanol, ethanol) to prevent H-D exchange, which can compromise the isotopic purity of the standard.[9][11] Avoid acidic or basic aqueous solutions for long-term storage.[9]

The Impact of Deuteration on Prostaglandin Pharmacokinetics: A Comparative Overview

While specific, publicly available head-to-head pharmacokinetic data for deuterated prostaglandins is limited, the well-established principles of the kinetic isotope effect allow for a reliable projection of the expected benefits. The following tables summarize representative pharmacokinetic parameters for a hypothetical prostaglandin and the anticipated improvements upon deuteration, drawing analogies from studies on other deuterated drugs.[5][6][12]

Table 1: Representative Pharmacokinetic Data for a Non-Deuterated Prostaglandin

| Parameter | Mean Value (± SD) | Description |

|---|---|---|

| Cmax | 15.2 ± 3.5 ng/mL | Maximum observed plasma concentration |

| Tmax | 0.5 ± 0.2 h | Time to reach Cmax |

| AUC(0-t) | 45.7 ± 9.8 h*ng/mL | Total drug exposure over time |

| t1/2 | 1.8 ± 0.6 h | Time for plasma concentration to reduce by half |

| CL/F | 21.9 ± 4.7 L/h/kg | Apparent total clearance of the drug from plasma |

Table 2: Anticipated Pharmacokinetic Improvements with a Deuterated Prostaglandin Analog

| Parameter | Expected Change | Rationale |

|---|---|---|

| Cmax | Increased | Slower first-pass metabolism can lead to higher peak concentrations. |

| Tmax | No significant change | Absorption rate is generally not affected by deuteration. |

| AUC(0-t) | Significantly Increased | Reduced metabolic clearance leads to greater overall drug exposure.[5][6] |

| t1/2 | Increased | Slower metabolism extends the time the drug remains in the body.[5][6] |

| CL/F | Decreased | The primary benefit of deuteration is reduced metabolic clearance.[5] |

Prostaglandin Signaling Pathways

Prostaglandins exert their biological effects by binding to a family of nine distinct G-protein coupled receptors (GPCRs).[13] The specific receptor subtype expressed on a cell determines the downstream signaling cascade and the ultimate physiological response. Deuteration does not alter these fundamental signaling pathways but ensures that the active compound persists for a longer duration to engage these receptors.

Prostaglandin E2 (PGE2) Signaling

PGE2 is a versatile signaling molecule that interacts with four receptor subtypes (EP1, EP2, EP3, and EP4), each coupled to different G-proteins and intracellular pathways.

Caption: Prostaglandin E2 (PGE2) Signaling Pathways.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to compare deuterated and non-deuterated prostaglandins.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a general procedure to assess and compare the metabolic stability of a deuterated prostaglandin and its non-deuterated analog.[14]

Objective: To determine the rate of disappearance of the test compounds when incubated with human or rat liver microsomes, a primary source of drug-metabolizing enzymes.

Materials:

-

Deuterated and non-deuterated prostaglandin test compounds

-

Human or Rat Liver Microsomes (e.g., from a commercial supplier)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (ACN) with an appropriate internal standard (e.g., a different deuterated prostaglandin not being tested)

-

96-well plates, incubator, centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare a stock solution of the NADPH regenerating system in phosphate buffer. Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO, Ethanol) and dilute to the final working concentration in phosphate buffer.

-

Incubation Mixture: In a 96-well plate, combine the liver microsomes (e.g., final concentration 0.5 mg/mL) and the test compound (e.g., final concentration 1 µM) in phosphate buffer.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

-

Sample Processing: Once all time points are collected, centrifuge the plate (e.g., at 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

-

Compare the calculated half-lives of the deuterated and non-deuterated compounds.

-

Caption: Workflow for In Vitro Metabolic Stability Assay.

Prostaglandin Receptor Binding Assay (Competitive ELISA)

This protocol describes a general competitive binding assay to determine the affinity of deuterated and non-deuterated prostaglandins for a specific prostaglandin receptor. This is often performed using commercially available kits.[15][16][17]

Objective: To determine the concentration of the test compound that inhibits 50% of the binding of a labeled prostaglandin to its receptor (IC50), as a measure of binding affinity.

Materials:

-

Deuterated and non-deuterated prostaglandin test compounds

-

Commercial Prostaglandin ELISA Kit (containing pre-coated microplate, standards, primary antibody, HRP-conjugated secondary antibody, wash buffers, substrate, and stop solution)

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves reconstituting lyophilized components and preparing serial dilutions of the prostaglandin standard.

-

Standard Curve: Add the prepared standard dilutions to the appropriate wells of the pre-coated microplate.

-

Sample/Competitor Addition: Add serial dilutions of the deuterated and non-deuterated test compounds to the remaining wells.

-

Competitive Reaction: Add the prostaglandin conjugate (e.g., HRP-labeled PGE2) and the primary antibody to each well. Incubate as specified (e.g., 1-2 hours at room temperature). During this step, the prostaglandin in the sample/standard/test compound competes with the labeled prostaglandin for binding to the limited amount of primary antibody.

-

Washing: Aspirate the contents of the wells and wash the plate multiple times with the provided wash buffer to remove unbound reagents.

-

Substrate Addition: Add the substrate solution (e.g., TMB) to each well and incubate for a specified time (e.g., 20-30 minutes) at room temperature, protected from light. A color change will develop.

-

Stop Reaction: Add the stop solution to each well. The color will typically change from blue to yellow.

-

Read Absorbance: Measure the optical density of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards versus their concentration.

-

For the test compounds, plot the percentage of inhibition versus the log of the compound concentration.

-

Determine the IC50 value for both the deuterated and non-deuterated prostaglandins using non-linear regression analysis.

-

In Vivo Comparative Pharmacokinetic Study in a Rodent Model

This protocol provides a framework for an in vivo study to compare the pharmacokinetic profiles of a deuterated prostaglandin and its non-deuterated analog in rats.[14]

Objective: To determine and compare key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) following administration of the test compounds.

Materials:

-

Deuterated and non-deuterated prostaglandin test compounds

-

Appropriate vehicle for dosing (e.g., saline, PEG400)

-

Sprague-Dawley rats (or other suitable rodent model)

-

Dosing gavage needles or catheters for IV administration

-

Blood collection supplies (e.g., tubes with anticoagulant like EDTA)

-

Centrifuge, freezer (-80°C)

-

LC-MS/MS system

Procedure:

-

Animal Acclimation: Acclimate animals to the facility for at least one week before the study.

-

Dosing: Divide the animals into two groups. Administer a single dose of either the deuterated or non-deuterated prostaglandin to each group via the desired route (e.g., oral gavage or intravenous injection).

-

Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Immediately process the blood samples by centrifuging at 4°C to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Sample Analysis:

-

Extract the drug from the plasma samples using protein precipitation or liquid-liquid extraction.

-

Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the parent drug at each time point.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data for each animal.

-

Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½.

-

Perform statistical analysis to compare the pharmacokinetic parameters of the deuterated and non-deuterated compounds.

-

Caption: Workflow for a Comparative In Vivo Pharmacokinetic Study.

Conclusion

Deuteration represents a validated and powerful strategy for enhancing the therapeutic profile of prostaglandin-based drugs. By leveraging the kinetic isotope effect to slow metabolic degradation, researchers can significantly improve pharmacokinetic properties such as half-life and overall drug exposure. The handling and safety procedures for deuterated prostaglandins are consistent with those of their parent compounds, requiring standard laboratory precautions for potent bioactive lipids. The experimental protocols provided in this guide offer a robust framework for the preclinical evaluation of these promising next-generation therapeutics, enabling a direct comparison of their metabolic stability and pharmacokinetic behavior against their non-deuterated counterparts. As the field of drug development continues to seek innovations for optimizing drug performance, the strategic use of deuterium in prostaglandin research holds considerable promise.

References

- 1. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hmdb.ca [hmdb.ca]

- 8. chemos.de [chemos.de]

- 9. benchchem.com [benchchem.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. benchchem.com [benchchem.com]

- 15. resources.rndsystems.com [resources.rndsystems.com]

- 16. raybiotech.com [raybiotech.com]

- 17. cloud-clone.com [cloud-clone.com]

Methodological & Application

Application Note: Quantitative Analysis of Dinoprost in Biological Matrices using Dinoprost-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Dinoprost (Prostaglandin F2α) in biological matrices, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Dinoprost-d4, to ensure high accuracy and precision, making it suitable for pharmaceutical research and drug development. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, this document outlines the signaling pathway of Dinoprost and presents quantitative data in a clear, tabular format.

Introduction

Dinoprost, the naturally occurring Prostaglandin F2α (PGF2α), is a potent biologically active lipid molecule involved in various physiological and pathological processes.[1] It is a luteolytic hormone that plays a key role in reproduction and labor.[2] Accurate quantification of Dinoprost in biological samples is crucial for pharmacokinetic studies and understanding its physiological roles. LC-MS/MS has become the preferred method for such analyses due to its high sensitivity and selectivity.[3] The use of a stable isotope-labeled internal standard like this compound is essential to correct for matrix effects and variations during sample preparation and analysis, thereby ensuring reliable quantification.[1][4]

Experimental Protocols

Materials and Reagents

-

Dinoprost analytical standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (or other relevant biological matrix)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation: Solid Phase Extraction (SPE)

-

Sample Thawing: Thaw frozen plasma samples on ice.

-